N-(3-Bromophenyl)Acrylamide

Catalog No.
S2956796
CAS No.
134046-67-6
M.F
C9H8BrNO
M. Wt
226.073
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Bromophenyl)Acrylamide

CAS Number

134046-67-6

Product Name

N-(3-Bromophenyl)Acrylamide

IUPAC Name

N-(3-bromophenyl)prop-2-enamide

Molecular Formula

C9H8BrNO

Molecular Weight

226.073

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12)

InChI Key

PAJMSUNTWHMLKC-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC(=CC=C1)Br

Solubility

not available
  • Chemical Properties and Availability

    N-(3-Bromophenyl)Acrylamide is an organic molecule with the chemical formula C9H8BrNO and a molecular weight of 226.07 g/mol. Suppliers like Biosynth and Ambeed offer the compound, primarily for research purposes [, ].

  • Structural Relationship

    N-(3-Bromophenyl)Acrylamide is an amide derivative of 3-bromoacrylic acid. Amides are a diverse class of organic compounds known for their biological activity. The presence of a bromine atom (Br) on the phenyl ring can potentially influence the molecule's interactions with other molecules [].

  • Potential Research Areas

    Based on its chemical structure and the properties of similar amides, N-(3-Bromophenyl)Acrylamide could be a candidate for research in various areas, including:* Medicinal Chemistry: Investigating its potential biological activity and therapeutic applications.* Material Science: Studying its properties for applications in polymers or other materials.* Organic Synthesis: Utilizing it as a building block for the synthesis of more complex molecules.

N-(3-Bromophenyl)Acrylamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is in turn linked to an acrylamide functional group. The compound has the molecular formula C9H8BrNC_9H_8BrN and a molecular weight of approximately 215.07 g/mol. It features an acrylamide moiety, which is known for its reactivity due to the presence of a carbon-carbon double bond adjacent to a carbonyl group, making it a versatile compound in various

, including:

  • Nucleophilic Addition: The double bond in the acrylamide can react with nucleophiles, leading to the formation of adducts.
  • Michael Addition: This compound can act as an electrophile in Michael addition reactions, where nucleophiles attack the β-carbon of the acrylamide.
  • Polymerization: N-(3-Bromophenyl)Acrylamide can participate in free radical polymerization, forming polymers that are useful in various fields such as materials science and biomedicine.

Several methods can be employed to synthesize N-(3-Bromophenyl)Acrylamide:

  • Knoevenagel Condensation: This method involves the reaction of 3-bromobenzaldehyde with acrylamide in the presence of a base such as sodium methoxide. This reaction typically yields high purity products.
  • Direct Bromination: Starting from N-phenylacrylamide, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the para position relative to the amide group.

N-(3-Bromophenyl)Acrylamide finds applications in various fields:

  • Polymer Chemistry: It is utilized as a monomer for synthesizing polymers with specific properties for use in coatings, adhesives, and biomedical applications.
  • Drug Development: Its derivatives may serve as precursors for developing pharmaceuticals due to their biological activities.
  • Material Science: The compound's unique properties make it suitable for creating materials with tailored mechanical and thermal characteristics.

Interaction studies involving N-(3-Bromophenyl)Acrylamide focus on its reactivity with biological molecules. For instance:

  • Glutathione Conjugation: The compound's electrophilic nature allows it to form conjugates with glutathione, potentially leading to detoxification pathways or cellular stress responses .
  • Protein Binding Studies: Investigating how this acrylamide interacts with proteins can provide insights into its cytotoxic mechanisms.

N-(3-Bromophenyl)Acrylamide shares structural similarities with other acrylamides but exhibits unique properties due to its specific substituents. Here are some comparable compounds:

Compound NameSimilarityUnique Features
N-(4-Nitrophenyl)Acrylamide0.89Contains a nitro group which enhances reactivity
N-(4-Chlorophenyl)Acrylamide0.80Chlorine substituent affects electronic properties
N-Benzylacrylamide0.75Benzyl group may alter solubility and reactivity
N,N'-Methylenebis(acrylamide)0.73Dimeric structure increases cross-linking potential
N-(4-Fluoro-3-nitrophenyl)acetamide0.62Fluorine substituent influences electronic behavior

The uniqueness of N-(3-Bromophenyl)Acrylamide lies in its bromine substitution, which can significantly affect its reactivity and biological interactions compared to other acrylamides.

The synthesis of phenyl acrylamide derivatives traces back to early investigations into acrylamide’s reactivity with aromatic halides. A pivotal advancement occurred with the development of nucleophilic substitution reactions, where acrylamide was reacted with chlorobenzene in the presence of pyridine to yield phenyl acrylamide. This foundational work established acrylamide’s versatility as a precursor for aryl-substituted derivatives.

The introduction of bromine at the phenyl ring’s meta-position, as in N-(3-Bromophenyl)Acrylamide, emerged from efforts to enhance electronic and steric properties for targeted applications. Bromine’s electron-withdrawing nature and capacity for cross-coupling reactions made it a strategic substituent for drug discovery and polymer functionalization. Early synthetic routes relied on stoichiometric reagents, but recent methodologies leveraging photoredox catalysis and multicomponent reactions have improved efficiency and regioselectivity.

Significance in Medicinal Chemistry and Materials Science

In medicinal chemistry, N-(3-Bromophenyl)Acrylamide serves as a key intermediate for designing protease inhibitors and kinase modulators. The sulfonamide and acrylamide functionalities, as demonstrated in visible-light-mediated chlorosulfonylation reactions, enable the construction of quaternary carbon centers critical for bioactive molecule synthesis. The bromine atom further permits post-synthetic modifications via Suzuki-Miyaura couplings, enhancing molecular diversity.

In materials science, copolymerization with methyl methacrylate (MMA) yields materials with tailored thermal and mechanical properties. Reactivity ratio studies ($$ r1 = 0.03 $$, $$ r2 = 0.593 $$) indicate a propensity for alternating copolymer structures, which are advantageous for creating high-performance polymers. The compound’s ability to participate in radical polymerization processes also supports its use in hydrogel networks and stimuli-responsive materials.

Current Research Landscape and Challenges

Contemporary research faces three primary challenges:

  • Regioselectivity Control: Despite advances in photoredox methods, achieving consistent regioselectivity in acrylamide functionalization remains difficult, particularly with sterically hindered substrates.
  • Reaction Efficiency: Multistep syntheses, such as the tandem oxidation/cyclization route, often suffer from moderate yields (e.g., 58–81%) due to competing side reactions.
  • Characterization Complexity: The bromophenyl group’s electronic effects complicate NMR interpretation, necessitating advanced techniques like $$ ^{13}\text{C} $$-DEPTOpt for unambiguous assignment.

Efforts to address these challenges include optimizing photocatalyst systems (e.g., fac-Ir(ppy)$$_3$$) and developing flow chemistry protocols to enhance reaction reproducibility.

Methodological Approaches in Structure-Activity Investigations

Modern synthetic strategies for N-(3-Bromophenyl)Acrylamide emphasize atom economy and catalytic efficiency. Key methodologies include:

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key Catalyst/ReagentReference
Photoredox ChlorosulfonylationMeCN/H$$_2$$O, 455 nm LED58–90fac-Ir(ppy)$$_3$$
Free Radical CopolymerizationDMSO, BPO initiator, 70°C≤15Benzoyl peroxide (BPO)
Tandem Oxidation/CyclizationHCOOH/CH$$_3$$CN, 80°C81DDQ, PPA

Spectroscopic characterization relies heavily on $$ ^1\text{H} $$-NMR and FT-IR to confirm acrylamide backbone formation and bromine substitution. For instance, the $$ ^1\text{H} $$-NMR spectrum of N-(3-Bromophenyl)Acrylamide exhibits distinctive vinyl proton resonances at $$ \delta = 5.58–5.85 \, \text{ppm} $$ and aromatic signals near $$ \delta = 7.39–7.76 \, \text{ppm} $$. Thermal stability assessments via TGA reveal decomposition onset temperatures exceeding 200°C, suitable for high-temperature polymer processing.

Mechanistic studies using radical scavengers like TEMPO have elucidated pathways involving sulfonyl radical intermediates in photoredox reactions. Computational modeling further aids in predicting regiochemical outcomes, guiding rational catalyst design.

XLogP3

2.9

Dates

Modify: 2023-08-17

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